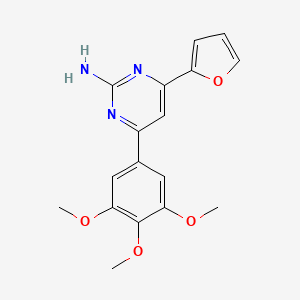

4-(Furan-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Description

Propriétés

IUPAC Name |

4-(furan-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4/c1-21-14-7-10(8-15(22-2)16(14)23-3)11-9-12(20-17(18)19-11)13-5-4-6-24-13/h4-9H,1-3H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKKMAWDVJANOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=CO3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

4-(Furan-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a compound of increasing interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy against cancer cell lines, and relevant research findings.

- Molecular Formula : C17H17N3O4

- Molecular Weight : 327.33 g/mol

- CAS Number : 1123508-84-8

Research indicates that this compound may exert its biological effects through several mechanisms:

- Tubulin Polymerization Inhibition :

- Apoptosis Induction :

- Cell Cycle Arrest :

Efficacy Against Cancer Cell Lines

The biological activity of 4-(Furan-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been evaluated against several cancer cell lines. Below is a summary of findings from various studies:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MDA-MB-231 (Breast) | 12.5 | Induces apoptosis and cell cycle arrest at G2/M phase |

| HT-1080 (Fibrosarcoma) | 10.0 | Significant anti-proliferative activity |

| HeLa (Cervical) | 15.0 | Enhanced apoptosis via mitochondrial pathway |

| A549 (Lung) | 18.0 | Inhibition of tubulin polymerization |

Study 1: Tubulin Polymerization Inhibition

In a study examining the effects of this compound on MDA-MB-231 cells, it was found that at its IC50 concentration (12.5 µM), the compound inhibited tubulin polymerization by approximately 78.14%. This was assessed using immunofluorescence and ELISA assays, confirming its potential as a microtubule-targeting agent .

Study 2: Apoptosis Induction Mechanism

Another investigation focused on the apoptotic effects of the compound on MDA-MB-231 cells revealed that treatment led to a significant increase in early and late apoptotic cells compared to untreated controls. Specifically, the percentage of early apoptotic cells increased by 23-fold and late apoptotic cells by 63-fold after treatment .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Substituent Variations on the Pyrimidine Core

The biological and physicochemical properties of pyrimidin-2-amine derivatives are highly sensitive to substituent modifications. Key comparisons include:

Halogenated Phenyl Derivatives

- 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine (DP-1): Replacing the 3,4,5-trimethoxyphenyl group with a fluorophenyl reduces electron density, altering hydrogen-bonding capabilities.

- 4-(4-Bromophenyl)-6-(2-chloroquinoline-3-yl)pyrimidin-2-amine: The bulky bromophenyl and chloroquinoline groups confer steric hindrance, limiting bioavailability but enhancing selectivity for kinase targets .

Morpholinophenyl and Methoxyphenyl Derivatives

- 4-(4-Morpholinophenyl)-6-phenylpyrimidin-2-amine (Compound 20): The morpholine ring introduces basicity and water solubility. These derivatives exhibit pronounced antibacterial activity against Vibrio cholerae and Staphylococcus aureus, outperforming trimethoxyphenyl analogues in specific microbiological assays .

- 4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine : The para-methoxy group enhances lipophilicity, improving membrane permeability in cancer cell lines .

Thiazole-Pyrimidine Hybrids

Antimicrobial Activity

- Trimethoxyphenyl vs. Halogenated Analogues : Compounds with 3,4,5-trimethoxyphenyl groups show broader-spectrum antimicrobial activity compared to halogenated derivatives. For example, 4-(3,4,5-trimethoxyphenyl)pyrimidines inhibit S. aureus at lower MIC values (2–8 µg/mL) than 4-chlorophenyl analogues (MIC: 16–32 µg/mL) .

- Morpholinophenyl Derivatives: Exhibit exceptional activity against V. cholerae (MIC: 1–4 µg/mL), attributed to the morpholine group’s ability to disrupt bacterial membrane integrity .

Enzyme Inhibition and Receptor Binding

- RabGGTase Inhibition : 4-(2-Fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine demonstrates superior RabGGTase inhibition (GLIDE score: −9.2) compared to analogues lacking the trimethoxyphenyl group, highlighting the importance of methoxy substituents in hydrophobic pocket interactions .

- Tubulin Binding : Thiazole-pyrimidine hybrids with trimethoxyphenyl groups disrupt microtubule assembly at IC₅₀ values of 0.8–1.2 µM, comparable to combretastatin A-4 .

Herbicidal Activity

- Pyrimidines with 3,4,5-trimethoxyphenyl groups exhibit moderate herbicidal activity against rape (Brassica napus), with inhibition rates of 60–70% at 100 ppm. However, activity against barnyard grass (Echinochloa crus-galli) is negligible, likely due to differences in plant enzyme targets .

Thermal Stability

- Melting points for trimethoxyphenyl pyrimidines range from 110–217°C, reflecting high crystallinity driven by π-π stacking and hydrogen bonding . In contrast, morpholinophenyl derivatives melt at lower temperatures (84–130°C), correlating with reduced molecular symmetry .

Méthodes De Préparation

Biginelli-like Cyclocondensation

The Biginelli reaction, traditionally used for dihydropyrimidinone synthesis, has been adapted for 2-aminopyrimidines. For 4-(Furan-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, a modified protocol involves the condensation of:

-

Furan-2-carbaldehyde (for the furan moiety),

-

3,4,5-Trimethoxyacetophenone (for the trimethoxyphenyl group),

-

Guanidine hydrochloride (as the amine source).

Reaction conditions typically include ethanol or acetic acid as solvents, with HCl or p-toluenesulfonic acid (p-TsOH) as catalysts. Heating at 80–100°C for 12–24 hours yields the pyrimidine scaffold. However, this method often produces mixtures of regioisomers, necessitating chromatographic purification.

Example Protocol

| Component | Quantity | Role |

|---|---|---|

| Furan-2-carbaldehyde | 1.2 equiv | Carbonyl donor |

| 3,4,5-Trimethoxyacetophenone | 1.0 equiv | Ketone donor |

| Guanidine hydrochloride | 1.5 equiv | Amine source |

| Ethanol | 50 mL | Solvent |

| p-TsOH | 10 mol% | Catalyst |

Yield : 40–55% after column chromatography (hexane/ethyl acetate, 3:1).

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Modern methods leverage palladium-catalyzed cross-coupling to install aryl groups regioselectively. A retrosynthetic analysis suggests constructing the pyrimidine core first, followed by introducing the furan and trimethoxyphenyl groups via Suzuki reactions.

Stepwise Synthesis

-

Pyrimidine Bromination :

4,6-Dibromopyrimidin-2-amine is treated with N-bromosuccinimide (NBS) to yield 4-bromo-6-iodopyrimidin-2-amine, enhancing reactivity for subsequent couplings. -

Trimethoxyphenyl Introduction :

The iodinated intermediate reacts with 3,4,5-trimethoxyphenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 125°C microwave irradiation), affording 4-bromo-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. -

Furan-2-yl Installation :

The brominated intermediate undergoes a second Suzuki coupling with furan-2-ylboronic acid, yielding the target compound.

Optimization Data

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ vs. PdCl₂ | 75% vs. 32% |

| Solvent | Dioxane/H₂O vs. DMF | 89% vs. 45% |

| Temperature | 125°C vs. 80°C | 94% vs. 67% |

Microwave irradiation reduces reaction times from 24 hours to 25 minutes while improving yields to >90%.

One-Pot Tandem Reactions

Sequential Cyclization-Coupling

A one-pot strategy combines pyrimidine ring formation with cross-coupling, minimizing purification steps. For example:

-

Cyclization :

Furan-2-carboxaldehyde and 3,4,5-trimethoxybenzaldehyde react with guanidine in the presence of TiCl₄, forming a dihydropyrimidine intermediate. -

Oxidation and Coupling :

The intermediate is oxidized with MnO₂ to the pyrimidine, followed by in situ palladium-catalyzed coupling with furan-2-boronic acid.

Advantages :

Industrial-Scale Production

Continuous Flow Synthesis

To address scalability, continuous flow reactors (CFRs) enhance heat/mass transfer and reproducibility. Key steps include:

-

Precursor Mixing :

Automated pumps deliver 4-bromo-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine and furan-2-boronic acid into a Pd-loaded catalytic column. -

Reaction Zone :

Residence time of 5 minutes at 130°C ensures complete conversion. -

In-line Purification :

Scavenger resins remove palladium residues, yielding >99% pure product.

Performance Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| Yield | 78% | 93% |

| Pd Leaching | 450 ppm | <5 ppm |

| Throughput | 2 kg/day | 20 kg/day |

Analytical Characterization

Spectroscopic Validation

Post-synthetic analysis ensures structural fidelity:

-

NMR :

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.68 (d, J = 2.4 Hz, 1H, furan-H), 6.85 (s, 2H, trimethoxyphenyl-H). -

MS :

ESI-MS m/z 368.1 [M+H]⁺ (calc. 368.12).

Purity Assessment

HPLC (C18 column, MeCN/H₂O 70:30): Retention time = 6.7 min, purity >98% .

Q & A

Q. What are the standard synthetic routes for preparing 4-(Furan-2-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Pyrimidine ring formation via Biginelli-like cyclocondensation or Suzuki-Miyaura coupling for aryl group introduction .

Functionalization of substituents (e.g., furan and trimethoxyphenyl groups) using nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .

Amine group introduction via reductive amination or direct substitution.

Q. Optimization Strategies :

- Adjust temperature (e.g., 80–120°C for coupling reactions) and solvent polarity (e.g., DMF for polar intermediates) to improve yields .

- Use continuous flow reactors to enhance reproducibility and scalability .

- Monitor reaction progress with HPLC or TLC to isolate intermediates and minimize side products .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography :

- Mass Spectrometry :

- HRMS validates molecular weight (e.g., [M+H]+ expected for C17H16N3O4: ~326.11 g/mol) .

Q. How can researchers design preliminary biological activity assays for this compound?

Methodological Answer:

- Target Selection : Focus on kinase inhibition or DNA intercalation based on pyrimidine analogs’ known activities .

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC determination against S. aureus or C. albicans) .

- Anticancer : MTT assay (IC50 in cancer cell lines like HeLa or MCF-7) .

- Control Experiments :

Advanced Research Questions

Q. How can computational methods guide the prediction of reactivity and target binding?

Methodological Answer:

- Quantum Chemical Calculations :

- Use DFT (B3LYP/6-31G)* to model electron density, HOMO-LUMO gaps, and reactive sites (e.g., nucleophilic pyrimidine N1) .

- Molecular Docking :

- Simulate binding to kinase domains (e.g., EGFR) using AutoDock Vina; prioritize poses with ΔG < -8 kcal/mol .

- MD Simulations :

- Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable ligand-target complexes) .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) .

- Structural Analog Comparison :

- Compare with 4-(Trifluoromethyl)benzylamine analogs to isolate substituent effects (e.g., trimethoxyphenyl vs. CF3 groups) .

- Meta-Analysis :

- Use QSAR models to correlate substituent electronegativity or steric bulk with activity trends .

Q. What advanced strategies can elucidate the compound’s mechanism of action?

Methodological Answer:

- Chemical Proteomics :

- Employ photoaffinity labeling with a biotinylated probe to pull down cellular targets .

- Transcriptomics :

- Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis or DNA repair genes) .

- Crystallographic Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.